N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide
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Overview
Description
N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide typically involves multi-step organic reactions. The starting materials might include 1-methyl-5-phenyl-1H-imidazole and 4-methylpiperidine. The synthesis could involve:
Formation of the imidazole ring: This step might involve cyclization reactions under acidic or basic conditions.
Substitution reactions: Introducing the piperidine moiety through nucleophilic substitution.
Acylation: Adding the acetamide group through acylation reactions using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques like crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents might include ethanol, methanol, dichloromethane.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
Biologically, imidazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound might exhibit similar activities.
Medicine
In medicine, such compounds could be investigated for their potential therapeutic effects. They might be explored as candidates for drug development, particularly in areas like neurology or oncology.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-methyl-5-phenyl-1H-imidazole: A simpler imidazole derivative.
4-methylpiperidine: A related piperidine compound.
Uniqueness
N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide is unique due to its combined imidazole and piperidine moieties, which might confer distinct biological activities and chemical properties.
Properties
CAS No. |
756830-98-5 |
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Molecular Formula |
C20H26N4O3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(1-methyl-5-phenylimidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide |
InChI |
InChI=1S/C20H26N4O3/c1-15-8-10-24(11-9-15)19(26)14-27-13-18(25)22-20-21-12-17(23(20)2)16-6-4-3-5-7-16/h3-7,12,15H,8-11,13-14H2,1-2H3,(H,21,22,25) |
InChI Key |
ZKTJBYBEEWARJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)COCC(=O)NC2=NC=C(N2C)C3=CC=CC=C3 |
Origin of Product |
United States |
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